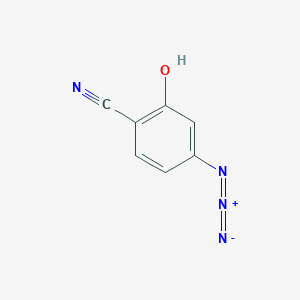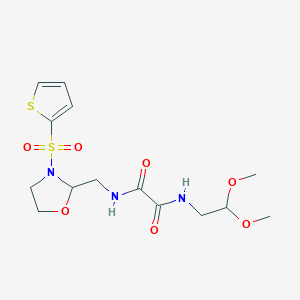
3-(2,3-Dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)urea, also known as DMFPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMFPU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Research into ureidopyrimidones, which share structural similarities with the queried compound due to their urea functionalities, indicates significant applications in supramolecular chemistry. Ureidopyrimidones exhibit strong dimerization capabilities through quadruple hydrogen bonding, suggesting potential use in designing supramolecular assemblies. This property can be leveraged in the development of self-assembling materials and nanostructures, as demonstrated by F. H. Beijer et al. (1998).
Environmental Science
In environmental science, urea derivatives have been applied in the detection and quantification of herbicides in soil and water. An example is the development of an indirect competitive ELISA for isoproturon, a urea herbicide, indicating the potential for similar compounds to be used in environmental monitoring and pollution control efforts, as outlined by Li Fang-shi (2007).
Polymer Science
The polymerization of urea-urethane copolymers, incorporating elements like dimethysiloxane with 1,4-benzenedimethanol as a chain extender, highlights the role of urea derivatives in creating novel polymer materials. These materials could have applications in coatings, adhesives, and elastomers, providing enhanced properties such as flexibility, durability, and chemical resistance, as explored by T. Ho et al. (1993).
Medicinal Chemistry
In medicinal chemistry, the unique reactivity of hindered ureas under neutral conditions for the facile carbamoylation of nucleophiles has been demonstrated. This finding suggests applications in drug synthesis, particularly in the development of prodrugs or in the modification of pharmaceuticals to improve their pharmacokinetic properties, as shown by M. Hutchby et al. (2009).
Chemical Synthesis
The synthesis of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent in organometallic addition reactions illustrates the role of urea derivatives in facilitating complex synthetic pathways. This capability can be particularly valuable in the synthesis of unsymmetrical ketones, which are important intermediates in the production of various chemicals and pharmaceuticals, as reported by W. L. Whipple et al. (1991).
Propiedades
IUPAC Name |
1-(2,3-dimethoxy-2-methylpropyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3/c1-13(19-3,9-18-2)8-15-12(17)16-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSRVOZRJFSYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)F)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-N-[2-(prop-2-enoylamino)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2766865.png)

![1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2766868.png)

![2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2766877.png)



![(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2766884.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2766887.png)